1-(2-Bromopropanoyl)piperidine
Overview
Description
1-(2-Bromopropanoyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom
Mechanism of Action
Target of Action
The compound “1-(2-Bromopropanoyl)piperidine” is a derivative of piperidine, a heterocyclic amine . Piperidine and its derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Piperidine derivatives have been reported to interact with various signaling pathways essential for the establishment of diseases such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Biochemical Pathways
Piperidine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor
Pharmacokinetics
It has been reported that co-administration of piperine, a piperidine derivative, with certain antibiotics significantly enhances bioavailability in rats
Result of Action
Piperidine derivatives have been reported to exhibit various therapeutic properties, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The efficacy and stability of piperidine derivatives can be influenced by various environmental factors, such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-(2-Bromopropanoyl)piperidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The compound undergoes metabolic transformations mediated by these enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, this compound has been shown to modulate the activity of certain signaling pathways, such as the NF-κB and PI3K/Akt pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells by affecting the expression of key regulatory proteins . Moreover, this compound has been shown to inhibit cell migration and invasion, thereby reducing the metastatic potential of cancer cells . These effects are mediated through the modulation of signaling pathways such as STAT-3, NF-κB, and PI3K/Akt .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of certain kinases, such as PI3K and Akt, by binding to their active sites . This inhibition results in the downregulation of downstream signaling pathways, ultimately leading to the observed cellular effects. Additionally, the compound can interact with transcription factors, such as NF-κB, modulating their activity and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time, with prolonged exposure leading to more pronounced changes in cell signaling, gene expression, and metabolism . In vitro and in vivo studies have shown that the compound can induce long-term alterations in cellular processes, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine the optimal dosage and identify any potential toxic or adverse effects. The compound exhibits dose-dependent effects, with higher doses leading to more significant changes in cellular function and metabolism . At lower doses, this compound has been shown to have therapeutic potential, particularly in the context of cancer treatment . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further interact with other biomolecules. The metabolic pathways of this compound also involve phase II reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound from the body . The interactions of this compound with metabolic enzymes can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which play a crucial role in its cellular uptake and distribution . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and distribution within the body . The localization and accumulation of the compound in specific tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity . For example, the accumulation of the compound in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropanoyl)piperidine can be synthesized through the reaction of piperidine with 2-bromopropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopropanoyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of 1-(2-hydroxypropanoyl)piperidine.
Oxidation: Formation of 1-(2-carboxypropanoyl)piperidine.
Scientific Research Applications
1-(2-Bromopropanoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1-(2-Chloropropanoyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodopropanoyl)piperidine: Similar structure but with an iodine atom instead of bromine.
1-(2-Fluoropropanoyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(2-Bromopropanoyl)piperidine is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate for various chemical transformations. Additionally, the compound’s specific interactions with biological targets make it valuable in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1-piperidin-1-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDHDLROJGGHCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287469 | |
Record name | 2-Bromo-1-(1-piperidinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-14-6 | |
Record name | 2-Bromo-1-(1-piperidinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2620-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(1-piperidinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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